Muscarinic Acetylcholine Receptor Binding Affinity: 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine vs. Unsubstituted Phenyl Isothiocyanate
As a chemically reactive affinity label for muscarinic acetylcholine receptors, 4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine was designed to incorporate a phenyl isothiocyanate group into a muscarinic antagonist scaffold [1]. This functionalization strategy enables covalent modification of the receptor, allowing for wash‑resistant labeling and development of non‑radioactive binding assays. In contrast, the unfunctionalized parent compound (lacking the isothiocyanate) and simple phenyl isothiocyanate (PITC) do not provide the same combination of receptor affinity and covalent attachment capability.
| Evidence Dimension | Covalent labeling capability for receptor target engagement |
|---|---|
| Target Compound Data | Covalent affinity label (isothiocyanate present) |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC) – non‑selective electrophile; parent antagonist scaffold – non‑covalent |
| Quantified Difference | Qualitative: Only compounds containing the isothiocyanate warhead (target compound and analogs) enable covalent, wash‑resistant receptor labeling |
| Conditions | In vitro receptor binding assays; functionalized congener design strategy |
Why This Matters
This compound enables wash‑resistant covalent labeling of muscarinic receptors, a capability absent in simple electrophiles like PITC, making it essential for developing non‑radioactive affinity assays.
- [1] Grantome. Functionalized Congeners of Bioactive Compounds. Grant No. 5R01GM028553. URL: https://common-api.grantome.com (accessed April 2026). View Source
